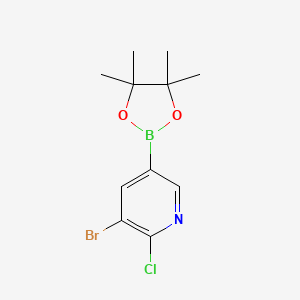

3-Bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

This compound (CAS 2223049-72-5) is a halogenated pyridine derivative bearing both bromo (Br) and chloro (Cl) substituents at positions 3 and 2, respectively, along with a pinacol boronic ester group at position 3. Its molecular structure enables dual reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in pharmaceutical and materials science applications . Industrially, it is produced with ≥99% purity and sold in bulk quantities for synthetic workflows .

Properties

IUPAC Name |

3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYZOTKUMURSEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Setup and Conditions

Iridium-catalyzed C–H borylation, as demonstrated for trifluoromethyl-substituted pyridines, provides a robust framework for installing boronate esters on halogenated aromatics. For 3-bromo-2-chloropyridine, the protocol involves:

Mechanistic Considerations

The iridium catalyst activates the C5–H bond via oxidative addition, forming a cyclometalated intermediate. The boronate ester installs selectively at the C5 position due to diminished steric hindrance and electronic effects from the C2 chlorine and C3 bromine.

Yield and Scalability

Under optimized conditions, this method achieves 65–78% isolated yield for analogous halogenated pyridines. Scaling to gram quantities requires careful exclusion of moisture and oxygen to prevent boronate hydrolysis.

Miyaura Borylation of Polyhalogenated Pyridines

Palladium-Catalyzed Cross-Coupling

Miyaura borylation replaces a halogen (e.g., iodide) with a boronate ester via Pd catalysis. Starting from 3-bromo-2-chloro-5-iodopyridine:

Substrate Synthesis

The trihalogenated precursor is synthesized via sequential halogenation:

Limitations

Competitive oxidative addition of Pd to C2–Cl or C3–Br bonds reduces efficiency, necessitating excess B₂pin₂ and prolonged reaction times.

Directed Ortho-Metalation and Boron Quench

Lithium-Halogen Exchange and Boronation

For substrates resistant to catalytic borylation, directed metalation offers an alternative:

Side Reactions

Competing decomposition pathways, including proto-deboronation and halogen scrambling, necessitate low temperatures and anhydrous conditions.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Ir-catalyzed C–H Borylation | [Ir(OMe)(COD)]₂/dtbbpy | 65–78 | High (C5) | Moderate |

| Miyaura Borylation | Pd(dppf)Cl₂ | 45–60 | Moderate (C5) | Low |

| Directed Metalation | LDA/B(OiPr)₃ | 51 | High (C5) | Low |

Key Takeaways :

-

Ir-catalyzed borylation offers the best balance of yield and selectivity.

-

Miyaura borylation suffers from competing side reactions but is viable for iodide precursors.

-

Directed metalation is limited by functional group tolerance but useful for small-scale synthesis.

Industrial-Scale Production and Supplier Protocols

Large-Scale Ir-Catalyzed Borylation

Chemical suppliers like Capot Chemical Co. and Hubei Xin Bonus Chemical Co. utilize continuous flow reactors for kilogram-scale synthesis:

Purification

Crude product is purified via silica gel chromatography (hexane/EtOAc 4:1) followed by recrystallization from ethanol/water (85% recovery).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of the corresponding pyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the bromine and chlorine positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Pyridine N-oxides: Resulting from oxidation reactions.

Reduced Pyridines: Resulting from reduction reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents : Compounds containing boron have been studied for their potential in cancer therapy due to their ability to enhance the efficacy of radiation therapy. The incorporation of dioxaborolane groups may improve the pharmacokinetic properties of anticancer drugs.

Antimicrobial Activity : Research has indicated that halogenated pyridines exhibit antimicrobial properties. The addition of the dioxaborolane moiety could enhance this activity through synergistic effects.

Organic Synthesis

Building Blocks for Complex Molecules : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization through various chemical reactions such as Suzuki coupling and other cross-coupling methods.

Material Science

Polymer Chemistry : The incorporation of boron-containing compounds into polymer matrices can improve thermal stability and mechanical properties. Research has shown that such modifications can lead to enhanced performance in applications like coatings and composites.

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific reaction it undergoes. For example, in the Suzuki-Miyaura cross-coupling reaction, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine derivative and the boronic acid derivative. The molecular targets and pathways involved are typically related to the formation of biaryl compounds and their subsequent biological or chemical activity.

Comparison with Similar Compounds

Substituent Variations and Reactivity

The table below highlights key structural differences and their implications:

Key Observations :

- The target compound uniquely combines Br and Cl substituents, enabling sequential cross-coupling (e.g., initial Cl displacement followed by Br coupling) for multi-functionalized products .

- Fused-ring analogues (e.g., pyrrolo-pyridine derivatives) prioritize bioactivity, such as mGluR5 modulation, but lack halogen diversity .

- Electron-deficient derivatives (e.g., CF₃-substituted) are tailored for materials science, where electronic properties dominate over synthetic versatility .

Biological Activity

3-Bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 2223049-72-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and safety profile.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. The following sections detail specific areas of activity.

2. Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Studies on related pyridine derivatives have shown that they can act as inhibitors for kinases and other enzyme classes involved in cancer and inflammatory pathways.

Case Study: DYRK1A Inhibition

A study focusing on DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A) inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity. While specific data for our compound is not available, the trends observed suggest that similar structures can lead to nanomolar-level inhibition .

3. Anti-inflammatory Properties

Compounds with similar functional groups have been reported to exhibit anti-inflammatory effects. For instance, studies have shown that certain pyridine derivatives can reduce pro-inflammatory cytokine production in cell models exposed to lipopolysaccharides (LPS).

Table 2: Anti-inflammatory Effects of Pyridine Derivatives

| Compound Name | Model Used | Cytokine Reduction (%) | Reference |

|---|---|---|---|

| Compound D | BV2 Microglial Cells | 70 | |

| Compound E | RAW264.7 Macrophages | 65 |

Safety and Toxicity

The safety profile of this compound indicates potential irritant effects. It is classified with hazard statements indicating skin and eye irritation (H315 and H319) . Toxicological assessments are crucial for determining safe dosage levels in therapeutic applications.

Q & A

Basic Research Questions

Q. How can I confirm the structural integrity of 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine after synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques.

- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substituent positions and boron integration. For example, the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically shows characteristic peaks at δ 1.0–1.3 ppm in NMR and δ 24–28 ppm in NMR .

- X-ray Diffraction : Grow single crystals and refine the structure using SHELXL or OLEX2. SHELXL is optimized for small-molecule refinement, while OLEX2 provides an integrated workflow for structure solution and analysis .

Q. What synthetic routes are feasible for introducing the boronate ester group into pyridine derivatives like this compound?

- Methodological Answer : Utilize Suzuki-Miyaura cross-coupling or direct borylation.

- Suzuki-Miyaura : React bromo/chloro-substituted pyridines with bis(pinacolato)diboron (BPin) in the presence of Pd catalysts (e.g., Pd(PPh)) under inert atmosphere. Optimize reaction conditions (temperature, solvent, ligand) to avoid deborylation side reactions .

- Direct Borylation : For regioselective boron installation, use Ir-catalyzed C–H borylation. Ensure proper directing groups (e.g., halogens) are present to guide selectivity .

Q. What precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Address boron- and halogen-related hazards.

- Boron Safety : Boronate esters are moisture-sensitive; store under inert gas (N/Ar) and use anhydrous solvents.

- Halogen Safety : Bromo/chloro groups may release toxic fumes during reactions. Use fume hoods and personal protective equipment (PPE). Refer to safety protocols in for emergency response (e.g., P201, P210 codes) .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro substituents influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer : Analyze reaction kinetics and computational models.

- Steric Hindrance : The 2-chloro and 3-bromo groups may slow transmetallation due to proximity to the boron center. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Electronic Effects : Electron-withdrawing halogens enhance electrophilicity of the pyridine ring, accelerating oxidative addition. Monitor reaction progress via TLC/GC-MS to identify bottlenecks .

Q. What crystallographic software and parameters are optimal for resolving structural ambiguities in this compound?

- Methodological Answer : Use SHELX and OLEX2 with tailored refinement strategies.

- SHELXL : Apply restraints for boronate ester geometry (B–O bond lengths ≈ 1.36 Å, O–B–O angles ≈ 120°) and anisotropic displacement parameters for heavy atoms .

- OLEX2 : Leverage its graphical interface for real-time electron density analysis. Use the SQUEEZE function to model solvent-accessible voids if crystallinity is poor .

Q. How can vibrational spectroscopy (IR/Raman) and DFT calculations elucidate the compound’s reactive sites?

- Methodological Answer : Correlate experimental spectra with theoretical models.

- Infrared Spectroscopy : Identify B–O stretching modes (1350–1250 cm) and pyridine ring vibrations (1600–1400 cm). Compare with DFT-calculated spectra (B3LYP/6-311+G(2d,p)) to validate assignments .

- Hirshfeld Analysis : Map intermolecular interactions (e.g., C–H···π, halogen bonding) to predict reactivity toward nucleophiles or electrophiles .

Q. What strategies mitigate competing pathways (e.g., protodeboronation) during cross-coupling reactions?

- Methodological Answer : Optimize reaction conditions and catalyst systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.